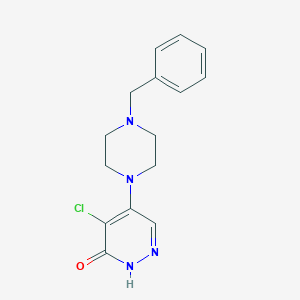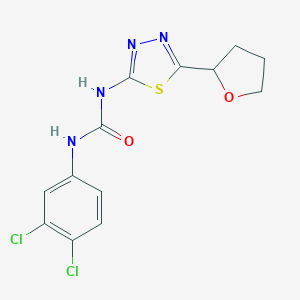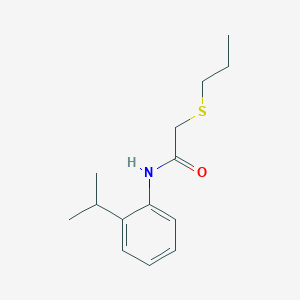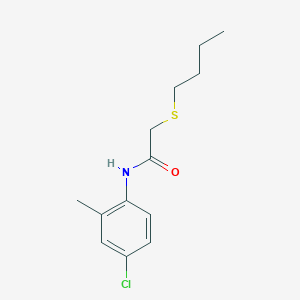![molecular formula C13H8ClF3N4O3 B284166 N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as trifludimoxazin and belongs to the class of urea herbicides.
Mécanisme D'action
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves inhibition of photosynthesis in plants. It inhibits the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This results in the accumulation of toxic intermediates that lead to cell death. In fungi, it inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been shown to have low toxicity in mammals. It is rapidly metabolized and eliminated from the body. However, it can cause eye and skin irritation upon contact. In plants, it causes chlorosis and necrosis, leading to plant death. In fungi, it inhibits growth and reproduction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It is a potent inhibitor of PPO and ergosterol synthesis, making it a useful tool for studying these processes. It is also relatively stable and easy to handle. However, it has limitations in that it is specific to certain targets and may not be effective against all plant or fungal species.
Orientations Futures
There are several future directions for research on N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is to study its potential use as an antifungal agent in the treatment of fungal infections. Another direction is to study its potential use as an anticancer agent. Furthermore, it could be studied for its potential use in weed control in agriculture. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective derivatives.
Méthodes De Synthèse
The synthesis of N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a multi-step process. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with trifluoromethylamine to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid. The second step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carboxylic acid with phosgene to form 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride. The final step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-2-carbonyl chloride with 6-chloro-4-pyrimidinamine to form N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea.
Applications De Recherche Scientifique
N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used in scientific research due to its potential applications in various areas. It has been studied as a herbicide for weed control in agriculture. It has also been studied for its potential use as an antifungal agent in the treatment of fungal infections. Furthermore, it has been studied for its potential use as an anticancer agent.
Propriétés
Formule moléculaire |
C13H8ClF3N4O3 |
|---|---|
Poids moléculaire |
360.67 g/mol |
Nom IUPAC |
1-(6-chloropyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C13H8ClF3N4O3/c14-9-5-10(19-6-18-9)20-11(22)21-13(12(15,16)17)23-7-3-1-2-4-8(7)24-13/h1-6H,(H2,18,19,20,21,22) |
Clé InChI |
PNRROLOHZZPYML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)OC(O2)(C(F)(F)F)NC(=O)NC3=CC(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
